molecular formula C16H26N2O2 B12565904 N-(4-Methoxyphenyl)-N'-octylurea CAS No. 183786-41-6

N-(4-Methoxyphenyl)-N'-octylurea

Cat. No.: B12565904
CAS No.: 183786-41-6
M. Wt: 278.39 g/mol
InChI Key: JMLNBWKDBDFREO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-octylurea is a chemical compound for research and development applications. Its structure, featuring a methoxyphenyl group linked to an octyl chain via a urea bridge, suggests potential for investigation in several scientific fields. Researchers may find value in exploring its properties as a building block for novel compounds with biological activity. Urea and thiourea derivatives sharing the N-(4-methoxyphenyl) moiety are frequently studied for various biological activities. For instance, similar compounds have been synthesized and evaluated for their anthelmintic properties against parasitic worms , while others have been investigated for their inhibitory effects on melanogenesis, which is relevant for skin whitening agent development . Furthermore, such derivatives are often subjects of computational chemistry and structural analysis using techniques like Density Functional Theory (DFT) and X-ray diffraction to understand their electronic characteristics and solid-state interactions . The specific research applications for this compound will depend on researcher direction. It is intended for use as a reference standard, an intermediate in organic synthesis, or a candidate for high-throughput screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct their own experiments to verify the compound's suitability for their specific projects. To obtain the most current and specific scientific data on this compound, searching specialized chemical databases and recent literature is highly recommended.

Properties

CAS No.

183786-41-6

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-octylurea

InChI

InChI=1S/C16H26N2O2/c1-3-4-5-6-7-8-13-17-16(19)18-14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19)

InChI Key

JMLNBWKDBDFREO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Urea Formation via Isocyanate Route

  • Method: Reaction of 4-methoxyaniline (p-anisidine) with octyl isocyanate under controlled conditions.
  • Mechanism: The nucleophilic amine group of 4-methoxyaniline attacks the electrophilic carbon of the octyl isocyanate, forming the urea linkage.
  • Conditions: Typically carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at ambient or slightly elevated temperatures.
  • Advantages: High selectivity and yields; straightforward purification.
  • Notes: The octyl isocyanate can be prepared or purchased; care must be taken to exclude moisture to prevent isocyanate hydrolysis.

Carbonyldiimidazole (CDI) Mediated Coupling

  • Method: Activation of octyl amine or 4-methoxyaniline with carbonyldiimidazole to form an intermediate, followed by coupling to form the urea.
  • Example: CDI reacts with octyl amine to form an imidazolyl carbamate intermediate, which then reacts with 4-methoxyaniline to yield N-(4-methoxyphenyl)-N'-octylurea.
  • Conditions: Room temperature in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Advantages: Mild conditions, avoids use of toxic isocyanates.
  • Research Insight: Similar CDI-mediated urea syntheses have been reported for related N-(4-methoxyphenyl)urea derivatives, showing good yields and purity.

Phosgene or Phosgene Equivalent Route

  • Method: Reaction of 4-methoxyaniline with octyl amine in the presence of phosgene or safer phosgene equivalents (e.g., triphosgene).
  • Mechanism: Formation of an intermediate carbamoyl chloride, which reacts with the second amine to form the urea.
  • Safety Note: Phosgene is highly toxic; triphosgene is preferred for safer handling.
  • Application: Used in industrial synthesis of symmetrical and asymmetrical ureas.

Specific Preparation Details and Research Findings

Solvent and Temperature Optimization

  • Use of 2-methyltetrahydrofuran (Me-THF) as a greener solvent alternative to dichloromethane has been shown to reduce reaction times and improve yields in related urea syntheses.
  • Reaction temperatures typically range from ambient to 60 °C, with stirring times from 1 to 15 hours depending on the method and scale.

Purification Techniques

  • Precipitation of the product by addition of non-polar solvents (e.g., hexane) or cooling the reaction mixture.
  • Filtration and washing with cold solvents such as 2-propanol or water to remove impurities.
  • Drying under reduced pressure at moderate temperatures (around 40 °C) to obtain pure urea derivatives.

Yield and Purity

  • Yields for analogous N-(4-methoxyphenyl)urea compounds typically range from 60% to 90% depending on the method.
  • Purity is confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses.

Comparative Data Table of Preparation Methods for N-(4-Methoxyphenyl)-N'-alkylureas

Preparation Method Key Reagents Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
Isocyanate Route 4-methoxyaniline + octyl isocyanate DCM, THF, or Me-THF 20–60 2–6 75–90 Requires moisture exclusion
CDI-Mediated Coupling Octyl amine + CDI + 4-methoxyaniline DMF, THF 20–40 4–8 65–85 Mild, avoids toxic isocyanates
Phosgene/Triphosgene Route 4-methoxyaniline + octyl amine + phosgene/triphosgene DCM or toluene 0–25 1–4 60–80 Requires careful handling of phosgene

Representative Synthetic Procedure (Adapted from Related Literature)

Synthesis of this compound via CDI Coupling:

  • Activation: Dissolve octyl amine (1.0 equiv) in dry THF under nitrogen atmosphere. Add carbonyldiimidazole (1.1 equiv) slowly at room temperature and stir for 1 hour to form the reactive intermediate.

  • Coupling: Add 4-methoxyaniline (1.0 equiv) to the reaction mixture and stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with water, extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by silica gel chromatography using hexane/ethyl acetate mixtures.

  • Characterization: Confirm structure and purity by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

Analytical and Structural Characterization

  • NMR Spectroscopy: Characteristic signals include aromatic protons of the 4-methoxyphenyl group (δ ~6.8–7.4 ppm), methoxy group singlet (~3.7 ppm), and aliphatic protons of the octyl chain (δ ~0.9–1.6 ppm).
  • IR Spectroscopy: Urea carbonyl stretch typically appears near 1650–1700 cm⁻¹; N-H stretches around 3300–3500 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
  • Purity: HPLC analysis confirms >95% purity in optimized syntheses.

Summary and Recommendations

  • The isocyanate route is the most direct and commonly used method for preparing this compound, offering high yields and straightforward purification.
  • CDI-mediated coupling provides a safer alternative avoiding toxic isocyanates, suitable for laboratory and small-scale synthesis.
  • Use of green solvents like 2-methyltetrahydrofuran and controlled temperature conditions improves reaction efficiency and environmental profile.
  • Analytical characterization is essential to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N’-octylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of octylamine and 4-methoxyaniline derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxyphenyl)-N’-octylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-octylurea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the octylurea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The 4-methoxyphenyl group is a common feature in bioactive compounds. Comparisons with analogs bearing different aryl substituents reveal:

  • This compound’s applications in agrochemicals or pharmaceuticals may differ due to its electronic profile .
  • N-(4-Methoxyphenyl)piperazin-ium salts (): The methoxyphenyl group participates in hydrogen-bonded networks, stabilizing crystal structures. Similar interactions in urea derivatives could enhance thermal stability or influence solubility .

Table 1: Aryl Substituent Effects

Compound Aryl Group Key Property Reference
N-(4-Methoxyphenyl)-N'-octylurea 4-Methoxyphenyl Electron-donating, H-bond donor -
N-(4-Cyanophenyl)-N'-phenylurea 4-Cyanophenyl Electron-withdrawing
K124 (Thiourea) 4-Methoxyphenyl Enzyme inhibition potential

Alkyl Chain Modifications

The octyl chain in this compound contrasts with shorter or branched chains in analogs:

  • N-(4-Methoxyphenyl)pentanamide (): A pentyl chain in this amide derivative confers moderate lipophilicity, contributing to its anthelmintic activity and low toxicity. The octyl chain may further increase logP, enhancing tissue penetration but risking higher accumulation .
  • Octyl sulfamoyl carbamate (): The octyl group here improves bioavailability, suggesting that N'-octylurea might similarly benefit from prolonged half-life or sustained release .

Table 2: Alkyl Chain Impact

Compound Alkyl Chain Functional Group Bioactivity Reference
This compound Octyl Urea Hypothetical -
N-(4-Methoxyphenyl)pentanamide Pentyl Amide Anthelmintic
Octyl sulfamoyl carbamate Octyl Carbamate Not specified

Urea vs. Thiourea and Amide Derivatives

Replacing the urea group with thiourea or amide alters hydrogen-bonding and target specificity:

  • Thiourea derivatives (): Thioureas like K124 and cardioprotective N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () exhibit enhanced lipophilicity and distinct biological targets. The sulfur atom may improve binding to metal ions or enzymes .
  • Amide derivatives (): N-(4-Methoxyphenyl)pentanamide shows reduced cytotoxicity compared to albendazole, highlighting how amides balance stability and safety. Ureas, with their dual H-bond donors, may engage targets more flexibly than rigid amides .

Table 3: Functional Group Comparison

Compound Functional Group Key Advantage Reference
This compound Urea Strong H-bonding -
K124 Thiourea Enhanced lipophilicity
N-(4-Methoxyphenyl)pentanamide Amide Low toxicity, stability

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